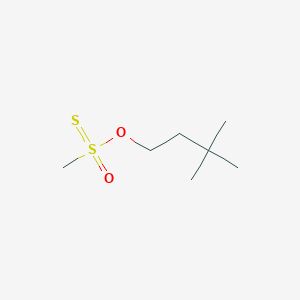

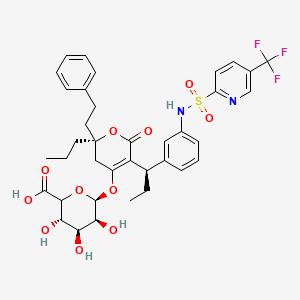

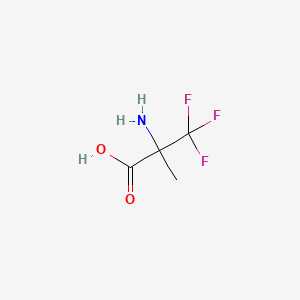

Methanesulfonothioic acid 3,3-dimethylbutyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methanesulfonic acid and its derivatives are key intermediates in biogeochemical cycles and industrial chemistry. They are derived from the oxidation of dimethyl sulfide and play significant roles in various chemical transformations, including esterification and sulfonation processes.

Synthesis Analysis

Methanesulfonic acid can be synthesized from methane and sulfur trioxide in a direct process yielding high selectivity and yield. This process involves a cationic chain reaction initiated by a sulfonyl peroxide derivative under superacidic conditions, leading to the formation of CH3+ as a key intermediate (Díaz-Urrutia & Ott, 2019).

Molecular Structure Analysis

The molecular organization at surfaces of solutions containing methanesulfonic acid derivatives has been studied using spectroscopy and simulation, revealing that CH3 groups are preferentially oriented outward, with differences in orientation for the sulfone groups between different derivatives (Xiangke Chen et al., 2010).

Chemical Reactions and Properties

Methanesulfonic acid derivatives participate in various chemical reactions, including oxidation processes where methanesulfinic acid is formed from dimethylsulfoxide by the hydroxyl radical. These derivatives are also involved in reactions with amines, indicating their reactivity towards both sulfhydryl and amino groups (Russell C. Scaduto, 1995).

Physical Properties Analysis

The hygroscopic properties of methanesulfonates have been characterized, showing deliquescence at specific relative humidities and temperature independence, which is crucial for understanding their behavior in atmospheric conditions (Liya Guo et al., 2020).

Applications De Recherche Scientifique

Methanesulfonates like methyl methanesulfonothioate (MMTS) have been used as sulfhydryl reagents. It is notable that MMTS can inactivate enzymes like D-3-hydroxybutyrate dehydrogenase, suggesting that an amino group may react with the reagent. Nuclear magnetic resonance (NMR) analysis shows that MMTS can produce methylsulfenamide of the amine (Kluger & Tsui, 1980).

Methanesulfonic acid esters are used in analytical chemistry for derivatization. A method involving the conversion of these esters to alkylthiocyanates and alkylisothiocyanates facilitates their analysis through gas chromatography. This method has been employed to measure levels of methanesulfonic acid esters in pharmaceutical substances (Lee et al., 2003).

In microbiology, methanesulfonic acid, a related compound, is utilized by bacteria as a sulfur source. Specific bacteria can use it as a carbon and energy substrate, with methanesulfonate oxidation initiated by cleavage catalyzed by methanesulfonate monooxygenase (Kelly & Murrell, 1999).

Methanesulfonic acid supported on alumina has been used as a catalyst in microwave-assisted esterification reactions. This process is described as efficient, rapid, environmentally benign, and yielding products with good purity (Fabián et al., 2014).

In organic chemistry, copper methanesulfonate serves as a catalyst in esterification processes. It offers advantages over traditional Lewis acid catalysts due to ease of recovery and excellent reusability (Jiang, 2005).

Methanesulfonate esters also find application in the synthesis of various compounds. For instance, ionic liquids based on methanesulfonate have been used in esterification reactions involving carboxylic acids and alkyl halides, catalyzed by fluoride ions (Brinchi et al., 2003).

Propriétés

IUPAC Name |

3,3-dimethylbutoxy-methyl-oxo-sulfanylidene-λ6-sulfane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2S2/c1-7(2,3)5-6-9-11(4,8)10/h5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFRUOPYYDSVHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCOS(=O)(=S)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methanesulfonothioic acid 3,3-dimethylbutyl ester | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

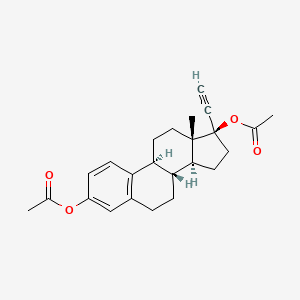

![5-Fluoro-1-((3aR,4R,6R,6aR)-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B1140905.png)

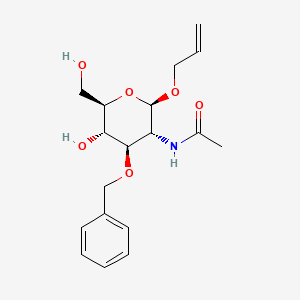

![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1140921.png)